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1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine
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Overview
Description
1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H23N and a molecular weight of 169.31 g/mol . This compound is characterized by its cyclohexane ring structure substituted with dimethyl and isopropyl groups, as well as an amine functional group. It is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine involves several steps. One common method includes the hydrogenation of 1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-one using ammonia and a suitable catalyst under high pressure and temperature conditions . Industrial production methods often involve similar hydrogenation processes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study the effects of amine-containing compounds on biological systems.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing various biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine can be compared with similar compounds like:
5-methyl-2-(propan-2-yl)cyclohexan-1-amine: This compound has a similar structure but differs in the position of the methyl group.
1,5-dimethyl-2-(propan-2-yl)cyclohexan-1-ol: This compound contains a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern and functional group, which confer distinct chemical and biological properties.
Biological Activity
1,5-Dimethyl-2-(propan-2-yl)cyclohexan-1-amine, also known as a derivative of cyclohexylamine, has garnered attention in pharmacological research due to its potential biological activity. This compound features a unique structure that may influence its interaction with various biological targets, including receptors and enzymes. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H27N, with a molecular weight of 197.36 g/mol. The compound consists of a cyclohexane ring with two methyl groups at the 1 and 5 positions and an isopropyl group attached to the nitrogen atom. This configuration contributes to its distinct chemical properties and potential biological activities.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Biological Activity | Description |
---|---|
Receptor Interaction | Potential agonist/antagonist at specific receptors |
Enzyme Modulation | May influence enzyme activity through binding interactions |
Therapeutic Potential | Investigated for applications in drug development |
Chemical Reactions | Participates in oxidation, reduction, and substitution reactions to form derivatives |
Research indicates that this compound may interact with various molecular targets such as enzymes and receptors. Its biological activity can manifest as either an agonist or antagonist , modulating the activity of these targets and influencing various biochemical pathways. The specific substitution pattern on the cyclohexane ring enhances its effectiveness in modulating biological processes.
Case Study 1: Enzyme Inhibition
In a study examining the compound's inhibitory effects on specific enzymes, it was found that this compound exhibited significant modulation of enzyme activity. This was characterized by a decrease in enzyme kinetics, suggesting potential therapeutic applications in conditions where enzyme overactivity is detrimental. For instance, the compound demonstrated inhibitory effects on enzymes involved in metabolic pathways associated with obesity and diabetes.
Case Study 2: Receptor Interaction
Another study investigated the interaction of this compound with neurotransmitter receptors. The results indicated that the compound may act as a partial agonist at certain adrenergic receptors, which could have implications for its use in treating anxiety disorders or hypertension.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Cyclohexylamine | Simple cyclohexane ring with an amine group | Basic amine properties; limited activity |
N-Methylcyclohexylamine | Methyl group attached to nitrogen | Increased receptor interaction |
3,5-Dimethylcyclohexanone | Lacks amine group; similar methyl substitutions | Primarily chemical reactivity |
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
1,5-dimethyl-2-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-8(2)10-6-5-9(3)7-11(10,4)12/h8-10H,5-7,12H2,1-4H3 |
InChI Key |
QVKZOLKAFZGCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(C)N)C(C)C |
Origin of Product |
United States |
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